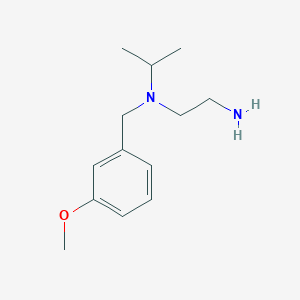

N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13372490

Molecular Formula: C13H22N2O

Molecular Weight: 222.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H22N2O |

|---|---|

| Molecular Weight | 222.33 g/mol |

| IUPAC Name | N'-[(3-methoxyphenyl)methyl]-N'-propan-2-ylethane-1,2-diamine |

| Standard InChI | InChI=1S/C13H22N2O/c1-11(2)15(8-7-14)10-12-5-4-6-13(9-12)16-3/h4-6,9,11H,7-8,10,14H2,1-3H3 |

| Standard InChI Key | CXEXDVLKIQFKRQ-UHFFFAOYSA-N |

| SMILES | CC(C)N(CCN)CC1=CC(=CC=C1)OC |

| Canonical SMILES | CC(C)N(CCN)CC1=CC(=CC=C1)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

N¹-Isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine belongs to the class of secondary diamines, characterized by two amine groups bonded to adjacent carbon atoms in an ethane chain. Its molecular formula is C₁₃H₂₂N₂O, derived by substituting one amine group with an isopropyl moiety (-C₃H₇) and the other with a 3-methoxy-benzyl group (-C₆H₄(OCH₃)CH₂-). The molecular weight is approximately 222.33 g/mol, calculated as follows:

Structural Analogues and Comparative Analysis

Structural analogs such as N¹-(3-chloro-benzyl)-N¹-ethyl-ethane-1,2-diamine (CAS: 61694-81-3) and N¹-isopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine share similar backbones but differ in substituents. Key comparisons include:

The methoxy group’s electron-donating nature enhances the benzyl ring’s electron density, potentially influencing reactivity in nucleophilic substitutions or coordination chemistry .

Synthesis and Production

Synthetic Pathways

While no direct synthesis protocols for N¹-isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine are documented, analogous routes for methyl- and chloro-substituted diamines suggest a two-step alkylation strategy:

-

Step 1: Reaction of ethane-1,2-diamine with 3-methoxy-benzyl chloride under basic conditions to yield N¹-(3-methoxy-benzyl)-ethane-1,2-diamine.

-

Step 2: Subsequent alkylation with isopropyl bromide to introduce the isopropyl group.

This method mirrors the production of N¹-(3-methyl-benzyl) analogs, where batch reactors optimize temperature (60–80°C) and pressure (1–2 atm) to achieve yields exceeding 70%.

Industrial-Scale Considerations

Industrial production would require:

-

Purification: Column chromatography or recrystallization to isolate the diamine from by-products like unreacted starting materials or mono-alkylated intermediates.

-

Quality Control: HPLC or GC-MS to verify purity ≥95%, a standard threshold for pharmaceutical intermediates .

Chemical Properties and Reactivity

Physicochemical Characteristics

-

Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amine groups’ hydrogen-bonding capacity. Limited solubility in water due to the hydrophobic benzyl and isopropyl substituents.

-

Basicity: The methoxy group’s electron-donating effect increases the amine’s basicity compared to chloro-substituted analogs. Estimated pKa values for the amine groups range from 9.5–10.5 .

Reactivity Profile

The compound’s bifunctional nature enables diverse reactions:

-

Coordination Chemistry: Acts as a bidentate ligand, forming stable complexes with transition metals like Cu(II) or Ni(II). These complexes are explored for catalytic applications .

-

Acylation: Reacts with acyl chlorides to form amides, a reaction exploited in peptide-mimetic drug design.

Pharmaceutical and Industrial Applications

Industrial Uses

-

Polymer Chemistry: Serves as a crosslinking agent in epoxy resins, enhancing thermal stability and mechanical strength.

-

Agrochemicals: Intermediate in synthesizing herbicides with improved leaf permeability due to the methoxy group’s lipophilicity .

Future Research Directions

-

Synthetic Optimization: Develop one-pot synthesis methods to improve yield and reduce waste.

-

Biological Screening: Evaluate the compound’s efficacy against cancer cell lines or microbial pathogens.

-

Computational Modeling: Use DFT calculations to predict reactivity and optimize ligand design for metal-organic frameworks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume